molecular formula C18H14ClNO3S2 B5201287 5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5201287
M. Wt: 391.9 g/mol
InChI Key: HSSCGQFITNHACT-WJDWOHSUSA-N
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Description

5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one, also known as CTEB, is a synthetic compound that has been widely studied for its potential pharmaceutical applications. CTEB belongs to a class of compounds known as thiazolidinones, which have been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. In

Mechanism of Action

The mechanism of action of 5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of several key signaling pathways that are involved in cell proliferation and survival. Specifically, 5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival. In addition, 5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects. In vitro studies have shown that 5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one inhibits cell proliferation and induces apoptosis in cancer cells. In addition, 5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells. In animal studies, 5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit tumor growth and reduce inflammation in models of rheumatoid arthritis and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one in lab experiments is that it is a stable and easy-to-handle compound that can be synthesized using standard laboratory techniques. In addition, 5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been shown to have a range of biological activities, making it a versatile tool for studying various biological processes. However, one limitation of using 5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one. One area of research is the development of more potent and selective analogs of 5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one that can be used as pharmaceutical agents. In addition, further studies are needed to elucidate the mechanism of action of 5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one and its potential therapeutic applications. Finally, studies are needed to investigate the pharmacokinetics and toxicity of 5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one in animal models and in humans.

Synthesis Methods

5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multi-step reaction process that involves the condensation of 2-chlorophenol with ethylene oxide, followed by the reaction of the resulting compound with 4-formylbenzoic acid. The final step involves the reaction of the resulting compound with thiosemicarbazide to form 5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one. The synthesis of 5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been reported in several studies, and the compound has been shown to be stable and easy to handle in laboratory settings.

Scientific Research Applications

5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been studied extensively for its potential pharmaceutical applications. One of the most promising applications of 5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is in the treatment of cancer. Several studies have shown that 5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has anti-cancer effects, including the inhibition of tumor growth and the induction of apoptosis in cancer cells. In addition, 5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

(5Z)-5-[[4-[2-(2-chlorophenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3S2/c19-14-3-1-2-4-15(14)23-10-9-22-13-7-5-12(6-8-13)11-16-17(21)20-18(24)25-16/h1-8,11H,9-10H2,(H,20,21,24)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSCGQFITNHACT-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCOC2=CC=C(C=C2)C=C3C(=O)NC(=S)S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)OCCOC2=CC=C(C=C2)/C=C\3/C(=O)NC(=S)S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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